molecular formula C8H12O7 B1633342 1-Ethyl citrate CAS No. 4552-00-5

1-Ethyl citrate

Cat. No.: B1633342
CAS No.: 4552-00-5
M. Wt: 220.18 g/mol
InChI Key: OMPIYDSYGYKWSG-UHFFFAOYSA-N
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Description

Triethyl citrate, also referred to as 1-Ethyl citrate or ethyl citrate, is a clear, odorless ester of citric acid with the chemical formula C12H20O7 . This compound serves as a versatile formulation aid, solvent, and sequestrant in scientific and industrial research . Its primary research and commercial value lies in its role as a non-toxic plasticizer and additive. Researchers utilize triethyl citrate as a plasticizer for bioplastics and polymers like polyvinyl chloride (PVC), where it enhances material flexibility and processing . In pharmaceutical studies, it is employed in the development of film coatings for tablets and capsules . Furthermore, it functions as a foam-stabilizing agent and whipping aid in food science research, particularly for egg white applications . As a flavoring agent and adjuvant, it also finds use in flavor and fragrance research . Its mechanism of action as a plasticizer involves interposing between polymer chains, reducing intermolecular forces, and increasing free volume, thereby lowering glass transition temperature and improving flexibility. As a sequestrant, it can bind to metal ions, potentially mitigating their catalytic effects in oxidative reactions. This product is intended for research and further manufacturing use only. It is not for human consumption, diagnostic use, or therapeutic purposes. Please handle with appropriate laboratory care.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethoxy-2-oxoethyl)-2-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O7/c1-2-15-6(11)4-8(14,7(12)13)3-5(9)10/h14H,2-4H2,1H3,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPIYDSYGYKWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90889068
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ethyl ester
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Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4552-00-5, 30306-93-5, 172820-60-9
Record name 1-Ethyl citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004552005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monoethyl citrate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030306935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
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Record name 1-ETHYL CITRATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Table 1: Comparative Analysis of this compound Synthesis Methods

Method Catalyst Temperature (°C) Molar Ratio (EtOH:CA) Time (h) Yield (%)
Acid-catalyzed H₂SO₄ 76–85 1:1 4–6 70–80
Self-catalyzed None 76–85 1:1 6–8 65–75
Heterogeneous catalysis Amberlyst-15 80–100 3:1 6–8 70–80
Reactive distillation Amberlyst-15 78–120 1:1 Continuous 85–90

Purification and Quality Control

Post-synthesis steps are critical for obtaining high-purity this compound:

  • Neutralization : Residual acid is neutralized with sodium hydroxide to pH 6.5–7.0.
  • Washing : Deionized water removes unreacted citric acid and salts.
  • Decolorization : Granular activated carbon (5–10 wt%) adsorbs colored impurities, followed by vacuum filtration.

Final product specifications typically include:

  • Acid value <0.2 mg KOH/g
  • Moisture content <0.1%
  • Heavy metals (Pb) ≤1 ppm

Challenges and Optimization Strategies

  • Byproduct Formation : Di-ethyl ether generation increases exponentially above 85°C, necessitating strict temperature control.
  • Equilibrium Limitations : Low ethanol ratios (1:1) favor mono-ester formation but require extended reaction times.
  • Catalyst Deactivation : Amberlyst-15 loses efficacy at >120°C due to sulfonic group degradation.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl citrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl citrate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. This property is particularly useful in preventing oxidative damage and stabilizing reactive intermediates .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below summarizes key structural and molecular differences between 1-ethyl citrate and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Esterification Degree Key Functional Groups
This compound C₈H₁₂O₇ 220.177 Monoester 1 ethyl ester, 2 carboxylic acids, 1 hydroxyl
Triethyl citrate C₁₂H₂₀O₇ 276.28 Triester 3 ethyl esters, 1 hydroxyl
Ethyl cyanoacetate C₅H₇NO₂ 113.11 Monoester 1 ethyl ester, 1 nitrile group
Ethyl acetate C₄H₈O₂ 88.11 Monoester 1 ethyl ester, 1 acetate group

Key Observations :

  • This compound is a monoester, retaining two carboxylic acid groups, which enhances its polarity compared to triethyl citrate .
  • Triethyl citrate (fully esterified) is more hydrophobic, making it suitable as a plasticizer and food additive (E1505) .
  • Ethyl cyanoacetate () differs significantly due to its nitrile group, which increases reactivity in organic synthesis .

Physicochemical Properties

While the provided evidence lacks exhaustive data on boiling points or solubility, inferences can be made based on esterification trends:

  • Solubility :
    • This compound’s free carboxylic acids likely grant higher water solubility compared to triethyl citrate, which is more soluble in organic solvents .
    • Ethyl acetate (), a simple ester, is highly volatile (boiling point: 77°C) due to its low molecular weight, whereas this compound’s higher mass suggests lower volatility .
  • Stability: Monoesters like this compound may undergo hydrolysis more readily than triesters due to the presence of free carboxylic acid groups, limiting applications in aqueous environments .

Biological Activity

1-Ethyl citrate, a derivative of citric acid, has garnered attention in various fields due to its unique biological activities. This article delves into the biological effects of this compound, focusing on its antimicrobial, anticancer, and immunomodulatory properties, supported by relevant research findings and case studies.

This compound (C8H12O7) is an ester formed from citric acid and ethanol. Its structure features three carboxylic acid groups, which contribute to its biological activities. The compound is known for its solubility in water and moderate lipophilicity, influencing its interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted the effectiveness of citrate compounds against various pathogens, particularly fungi and bacteria. The mechanism involves disrupting microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.25 mg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly in relation to lung cancer models. Citrate administration has been shown to inhibit tumor growth and induce differentiation in cancer cells.

Case Study: Lung Cancer Models

In a study involving A549 lung cancer cells, citrate treatment resulted in:

  • Inhibition of tumor growth : Significant reduction in tumor size was observed when combined with conventional chemotherapy agents like cisplatin.
  • Differentiation effects : Increased expression of differentiation markers such as E-cadherin was noted, indicating a shift towards a less aggressive phenotype.

Table 2: Effects of Citrate Treatment on Tumor Growth

TreatmentTumor Size Reduction (%)E-Cadherin Expression (Relative Units)
Control01.0
Citrate452.5
Citrate + Cisplatin703.5

Immunomodulatory Effects

This compound also influences immune responses. Studies have shown that it can enhance T-cell infiltration in tumor microenvironments and modulate cytokine levels.

Research Findings

  • Cytokine Activation : Citrate treatment resulted in increased levels of both pro-inflammatory (e.g., TNF-alpha) and anti-inflammatory cytokines (e.g., IL-10), suggesting a balanced immune response.
  • T-cell Infiltration : Enhanced infiltration of T-cells was observed in tumors treated with citrate, indicating potential for improved immunotherapy outcomes.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 1-ethyl citrate with high purity, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this compound typically involves esterification of citric acid with ethanol under acidic catalysis. To optimize yield and purity, control variables such as molar ratios (e.g., citric acid:ethanol), temperature (60-80°C), and catalyst concentration (e.g., sulfuric acid at 1-3% w/w). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Post-synthesis, purify using recrystallization or column chromatography, and validate purity via NMR (¹H/¹³C) and FTIR spectroscopy . For reproducibility, document all parameters (e.g., stirring rate, reflux duration) in the "Materials and Methods" section, adhering to journal guidelines .

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer : Essential techniques include:

  • NMR : Confirm ester formation via shifts in carbonyl (δ ~170 ppm in ¹³C NMR) and ethyl group signals (δ 1.2-1.4 ppm in ¹H NMR).
  • FTIR : Validate ester C=O stretching (~1740 cm⁻¹) and hydroxyl group absence.
  • Mass Spectrometry (MS) : Verify molecular ion ([M+H]⁺) at m/z 234.
    If spectral data conflicts (e.g., unexpected peaks), cross-validate with alternative methods (e.g., X-ray crystallography for solid-state structure) or replicate experiments. Document anomalies in supplementary materials .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies by incubating this compound in buffered solutions (pH 2-10) at 25°C, 40°C, and 60°C. Sample aliquots at intervals (e.g., 0, 7, 14 days) and quantify degradation via HPLC-UV. Use Arrhenius kinetics to predict shelf life. For pH-dependent hydrolysis, correlate degradation products (e.g., citric acid, ethanol) with LC-MS/MS. Report statistical confidence intervals for degradation rates .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound?

  • Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Re-evaluate properties using standardized protocols:

  • Melting Point : Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min).
  • Solubility : Employ shake-flask method in triplicate, validated via UV-Vis spectroscopy.
    Compare results with literature, noting methodological differences (e.g., solvent purity, equilibration time). Perform meta-analysis of existing data to identify systematic errors .

Q. What mechanistic insights can be gained from studying the esterification kinetics of citric acid to form this compound?

  • Methodological Answer : Conduct kinetic studies under pseudo-first-order conditions with excess ethanol. Monitor reaction progress via in-situ FTIR or NMR. Fit data to rate equations (e.g., second-order kinetics) to determine activation energy (Eₐ) via the Eyring equation. Use computational tools (e.g., Gaussian for DFT calculations) to model transition states and identify rate-limiting steps. Publish raw kinetic datasets in repositories for peer validation .

Q. How can computational methods predict the reactivity of this compound in biological or environmental systems?

  • Methodological Answer : Apply molecular dynamics (MD) simulations to study interactions with biomolecules (e.g., enzymes) or environmental matrices. Use software like GROMACS or AMBER to model binding affinities or hydrolysis pathways. Validate predictions with experimental assays (e.g., enzyme inhibition studies or soil biodegradation tests). Cross-reference with toxicity databases (e.g., RTECS) for hazard assessment .

Q. What strategies are effective for analyzing this compound's role in multi-component systems (e.g., drug formulations or catalytic cycles)?

  • Methodological Answer : Employ design of experiments (DoE) to evaluate synergistic/antagonistic effects. For drug formulations, use response surface methodology (RSM) to optimize parameters like bioavailability. In catalysis, perform in-situ spectroscopic monitoring (e.g., Raman) to track this compound's coordination with metal centers. Publish full datasets and statistical codes to ensure reproducibility .

Methodological Best Practices

  • Data Presentation : Use tables for comparative data (e.g., Table 1: Synthesis yields under varying conditions) and figures for kinetic plots. Label axes with units and error bars (±SD) .
  • Statistical Analysis : Apply ANOVA for multi-group comparisons and Tukey’s test for post-hoc analysis. Report p-values and effect sizes .
  • Ethical Reporting : Disclose conflicts of interest and data availability per journal guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl citrate
Reactant of Route 2
1-Ethyl citrate

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